molecular formula C23H29NO5S B6094763 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonate

1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonate

Cat. No.: B6094763
M. Wt: 431.5 g/mol
InChI Key: RPESLFOARRKSAI-UHFFFAOYSA-N
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Description

1-(Benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonate, also known as Boc-4-amino-TEMPO-OMs, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of TEMPO, which is a stable free radical that has been widely used in organic chemistry as a catalyst and oxidizing agent. Boc-4-amino-TEMPO-OMs has been synthesized and studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science.

Mechanism of Action

1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonateTEMPO-OMs acts as a free radical scavenger and antioxidant by donating an electron to reactive oxygen species (ROS) and neutralizing their harmful effects on cells and tissues. In addition, this compound has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and reduce the production of inflammatory cytokines.
Biochemical and physiological effects:
Studies have shown that 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonateTEMPO-OMs can protect cells and tissues from oxidative stress and inflammation, which are involved in various pathological conditions, such as cancer, cardiovascular diseases, and neurodegenerative disorders. This compound has also been shown to improve mitochondrial function and enhance cellular metabolism, which may have implications for aging and metabolic diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonateTEMPO-OMs in lab experiments is its stability and ease of handling. This compound can be stored and transported without significant degradation or loss of activity. However, one limitation of using 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonateTEMPO-OMs is its relatively low solubility in water, which may require the use of organic solvents or surfactants in some experiments.

Future Directions

There are several potential future directions for the research on 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonateTEMPO-OMs. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to explore its applications in materials science, such as the synthesis of functional materials with specific properties and applications. Finally, further studies are needed to elucidate the mechanism of action of 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonateTEMPO-OMs and its interactions with biological systems at the molecular level.

Synthesis Methods

The synthesis of 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonateTEMPO-OMs involves several steps, including the protection of the amino group with a Boc group, the reaction of the protected amine with TEMPO, and the sulfonation of the resulting compound with 4-methylbenzenesulfonyl chloride. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonateTEMPO-OMs has been studied for its potential applications in various scientific fields. In biochemistry, this compound has been used as a spin-labeled probe to study protein structure and dynamics by electron paramagnetic resonance spectroscopy. In pharmacology, 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonateTEMPO-OMs has been investigated as a potential drug candidate for its antioxidant and anti-inflammatory properties. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as dendrimers and polymers.

Properties

IUPAC Name

[2,2,6,6-tetramethyl-4-(4-methylphenyl)sulfonyloxypiperidin-1-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S/c1-17-11-13-20(14-12-17)30(26,27)29-19-15-22(2,3)24(23(4,5)16-19)28-21(25)18-9-7-6-8-10-18/h6-14,19H,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPESLFOARRKSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C(C2)(C)C)OC(=O)C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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